Epalrestat

Beschreibung

Eigenschaften

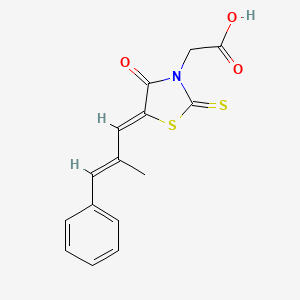

IUPAC Name |

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNUOJQWGUIOLD-NFZZJPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046479 | |

| Record name | Epalrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

82159-09-9 | |

| Record name | Epalrestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82159-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epalrestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082159099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epalrestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epalrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epalrestat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPALRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424DV0807X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epalrestat's Mechanism of Action in Diabetic Neuropathy: A Technical Guide

Introduction

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, numbness, and significant morbidity.[1] The pathogenesis of diabetic neuropathy is multifactorial, with hyperglycemia-induced metabolic and vascular disturbances playing a central role. One of the key metabolic pathways implicated in this process is the polyol pathway.[2][3] Epalrestat, a carboxylic acid derivative, is a noncompetitive and reversible aldose reductase inhibitor (ARI) developed to target this pathway.[4][5] It is the only ARI commercially available in several countries for the treatment of diabetic neuropathy, where it has been shown to improve subjective symptoms and delay disease progression.[1][6][7] This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway.[3][8] This pathway consists of two primary enzymatic reactions that, when overactivated, lead to a cascade of cellular damage.

-

Aldose Reductase and Sorbitol Accumulation : The first and rate-limiting step is the reduction of glucose to sorbitol, a sugar alcohol.[3] This reaction is catalyzed by the enzyme aldose reductase (AR) and consumes the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[3][8]

-

Sorbitol Dehydrogenase and Fructose Formation : Sorbitol is subsequently oxidized to fructose by the enzyme sorbitol dehydrogenase (SDH), using NAD+ as a cofactor.[7][8]

The pathological consequences of sustained polyol pathway activation in neuronal tissues are manifold:

-

Osmotic Stress : Sorbitol is a large, polar molecule that does not readily diffuse across cell membranes.[8] Its intracellular accumulation creates a hypertonic environment, leading to an influx of water, osmotic stress, cellular swelling, and eventual damage to nerve cells and Schwann cells.[9][5][8]

-

NADPH Depletion and Oxidative Stress : The high consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor.[3][8] NADPH is essential for the regeneration of reduced glutathione (GSH), a primary intracellular antioxidant, by the enzyme glutathione reductase.[8] The depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress, which damages lipids, proteins, and DNA.[3]

-

Myo-inositol Depletion : The accumulation of sorbitol and increased polyol pathway flux have been shown to competitively inhibit the uptake of myo-inositol, a crucial osmolyte and precursor for phosphoinositide signaling pathways essential for normal nerve function.[5][10]

-

Fructose Accumulation and Advanced Glycation End-products (AGEs) : The fructose generated by SDH can be phosphorylated to fructose-3-phosphate, a potent glycating agent.[7] Both fructose and its metabolites contribute to the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs).[11][12][13] AGEs can cross-link proteins, altering their function, and can interact with their receptor (RAGE) to trigger inflammatory and oxidative pathways.[12]

-

PKC Activation : Increased levels of diacylglycerol (DAG), a byproduct of the glycolytic pathway that is elevated in hyperglycemia, can activate Protein Kinase C (PKC).[14] PKC activation is linked to numerous vascular abnormalities seen in diabetic complications, including changes in blood flow and increased vascular permeability.[15][16]

This compound acts as a potent and specific inhibitor of aldose reductase.[17][8] By blocking this initial, rate-limiting enzyme, this compound directly prevents the conversion of excess glucose to sorbitol.[5] This intervention effectively halts the downstream pathological cascade, resulting in reduced intracellular sorbitol accumulation, preservation of NADPH levels, mitigation of osmotic and oxidative stress, and a reduction in the formation of fructose and related AGE precursors.[5][8][18]

Quantitative Efficacy Data

The clinical and preclinical efficacy of this compound has been documented in numerous studies. The data consistently show that by inhibiting aldose reductase, this compound leads to measurable improvements in both biochemical markers and functional neurological parameters.

Table 1: Clinical Efficacy of this compound in Diabetic Neuropathy

| Parameter | Study Details | This compound Group (150 mg/day) | Control/Placebo Group | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Median Motor Nerve Conduction Velocity (MNCV) | 3-year, open-label, multicenter study | +0.11 m/s (slight improvement from baseline) | -1.49 m/s (deterioration from baseline) | Significant prevention of MNCV deterioration (Between-group difference: 1.6 m/s, P < 0.001) | [19] |

| Median MNCV | 12-week, double-blind, placebo-controlled | Significant increase (delta 1.6 +/- 0.6 m/sec, p < 0.01 vs baseline) | No significant change | This compound significantly improved MNCV compared to placebo. | [20] |

| Tibial Nerve MCV & Sural Nerve SCV | 2-year study | Significant suppression of deterioration | Significant deterioration | This compound suppressed the deterioration of nerve function in the lower extremities (P<.01 for MCV, P<.05 for SCV). | [21] |

| Subjective Symptoms (pain, numbness, cramping) | 3-year, open-label, multicenter study | Significant improvement | Deterioration | This compound significantly ameliorated subjective symptoms of neuropathy. | [19] |

| Subjective Symptom Improvement Rate | 3-12 month multicenter study (n>5000) | 75% improvement (slightly improved or better) | N/A | High rate of improvement in symptoms like pain, numbness, and coldness. | [22] |

| N(ε)-carboxymethyl lysine (CML) - an AGE | 1-year study | -0.18 ± 0.13 mU/ml | +0.22 ± 0.09 mU/ml | Significant suppression of AGE (CML) production (P<.05). |[21] |

Table 2: Preclinical and Biochemical Effects of this compound

| Parameter | Study Details | This compound-Treated Diabetic Group | Untreated Diabetic Group | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Aldose Reductase (AR) Protein Expression | STZ-induced diabetic rats; 6-week treatment | Significantly diminished AR protein expression | Significantly increased AR protein expression | This compound reduced the expression of its target enzyme. | [4][23] |

| Erythrocyte Sorbitol Levels | 6-month study in patients with high baseline sorbitol | Significant decrease | N/A | The higher the baseline sorbitol, the greater the decrease with treatment. | [24][25] |

| Superoxide Dismutase (SOD) Activity | STZ-induced diabetic rats; 6-week treatment | Increased protein expression levels | Reduced protein expression levels | This compound helped restore antioxidant enzyme levels. | [4] |

| Glutathione Peroxidase (GPX) Activity | STZ-induced diabetic rats; 6-week treatment | Higher GPX activity | Lower GPX activity | This compound increased the activity of a key antioxidant enzyme. | [4] |

| Sciatic Nerve Sorbitol Accumulation | Animal models of diabetes | Reduced sorbitol accumulation | High sorbitol accumulation | this compound effectively reduces sorbitol in target nerve tissue. |[1] |

Experimental Protocols

The mechanism and efficacy of this compound have been elucidated through a variety of standardized in vitro and in vivo experimental models.

Protocol 1: In Vivo Diabetic Neuropathy Animal Model

This protocol describes a common method for inducing diabetic neuropathy in rats to test the efficacy of therapeutic agents like this compound.[4][23][26]

-

Animal Model Induction :

-

Subjects : Male Sprague-Dawley or Wistar rats.

-

Diet : A high-fat, high-carbohydrate diet is provided for several weeks to induce insulin resistance.

-

Induction of Diabetes : A single intraperitoneal injection of a low dose of streptozotocin (STZ), typically 30-40 mg/kg, is administered. STZ is a toxin that selectively destroys pancreatic β-cells.

-

Confirmation : Diabetes is confirmed by measuring blood glucose levels after 72 hours. Rats with fasting blood glucose levels consistently above a set threshold (e.g., 16.7 mmol/L) are considered diabetic.

-

-

Development of Neuropathy :

-

The diabetic rats are maintained for a period of 8-12 weeks to allow for the development of peripheral neuropathy, which is confirmed by baseline nerve conduction velocity tests.

-

-

Treatment Protocol :

-

Outcome Assessment :

-

Nerve Conduction Velocity (NCV) : Measured at the end of the treatment period (see Protocol 2).

-

Biochemical Analysis : Sciatic nerve tissue is harvested. Western blot and immunohistochemistry are used to measure protein levels of aldose reductase, SOD, catalase, and GPX.[4][26]

-

Histology : Nerve tissue is examined using transmission electron microscopy to assess damage to myelinated fibers, non-myelinated fibers, and Schwann cells.[23]

-

Protocol 2: Measurement of Nerve Conduction Velocity (NCV)

NCV studies are essential electrophysiological tests used in both preclinical and clinical settings to objectively measure nerve function.[27][28][29]

-

Subject Preparation :

-

Electrode Placement :

-

Stimulating Electrodes : Bipolar electrodes are placed to stimulate the nerve at two points along its path (proximal and distal). For the sciatic-tibial nerve, this could be the sciatic notch (proximal) and the ankle (distal).[27]

-

Recording Electrodes : Recording electrodes are placed over a muscle innervated by the nerve being tested (for MNCV) or over the skin in the nerve's sensory distribution (for sensory NCV).

-

-

Stimulation and Recording :

-

A supramaximal electrical stimulus is delivered at the proximal and then the distal sites.

-

The resulting compound muscle action potential (CMAP) or sensory nerve action potential (SNAP) is recorded.

-

The latency (time from stimulus to the onset of the potential) is measured for both stimulation sites.

-

-

Calculation :

-

The distance between the proximal and distal stimulation sites is measured precisely along the nerve path.

-

NCV (in meters per second) is calculated using the formula:

-

NCV = Distance / (Proximal Latency - Distal Latency)

-

-

Protocol 3: In Vitro Aldose Reductase Inhibition Assay

This protocol is used to screen for and characterize the inhibitory activity of compounds like this compound on the aldose reductase enzyme.[30][31]

-

Reaction Mixture Preparation :

-

A reaction buffer (e.g., phosphate buffer, pH 6.2) is prepared.

-

The mixture contains purified or recombinant aldose reductase enzyme, the cofactor NADPH, and a substrate (e.g., D-glyceraldehyde or glucose).

-

-

Inhibitor Addition :

-

The test compound (this compound) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.

-

-

Reaction Initiation and Incubation :

-

The reaction is initiated by adding the substrate.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Detection and Quantification :

-

The activity of aldose reductase is determined by measuring the rate of NADPH oxidation. The decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) is monitored spectrophotometrically over time.

-

Alternatively, the production of sorbitol can be directly measured using methods like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[31]

-

-

Data Analysis :

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Interplay with Other Pathogenic Pathways

The overactivation of the polyol pathway does not occur in isolation. It is a central hub that interacts with and exacerbates other major hyperglycemia-driven pathogenic mechanisms in diabetic neuropathy.

-

Polyol Pathway and AGEs : As mentioned, fructose produced by the polyol pathway is a precursor for AGEs.[7] Furthermore, the oxidative stress generated by NADPH depletion accelerates the formation of AGEs from other precursors. This compound, by reducing both fructose production and oxidative stress, can indirectly decrease the overall AGE burden.[21]

-

Polyol Pathway and PKC Activation : The oxidative stress resulting from polyol pathway activity can itself activate certain PKC isoforms.[14] Additionally, there is complex crosstalk between these pathways. By mitigating a primary source of hyperglycemia-induced oxidative stress, this compound may help normalize PKC activity, thereby reducing vascular dysfunction.

Conclusion

The mechanism of action of this compound in diabetic neuropathy is centered on its potent and specific inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway.[17][8] By blocking this pathway, this compound directly mitigates the accumulation of intracellular sorbitol and the resultant osmotic stress.[5][18] Concurrently, it preserves cellular NADPH levels, thereby bolstering antioxidant defenses and reducing oxidative stress.[3][8] This primary action interrupts a cascade of damaging downstream events, including the formation of AGEs and the activation of PKC, which collectively contribute to nerve damage. Quantitative data from both clinical and preclinical studies confirm that this targeted biochemical intervention translates into tangible benefits, including the preservation of nerve conduction velocity and the amelioration of neuropathic symptoms.[19][22] this compound thus represents a key therapeutic strategy that addresses an underlying pathophysiological process in diabetic neuropathy rather than merely providing symptomatic relief.[1]

References

- 1. This compound: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyol pathway and diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 4. This compound protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Sorbitol Is a Severity Biomarker for PMM2-CDG with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The role of protein kinase C in diabetic microvascular complications [frontiersin.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. This compound. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Effects of an aldose reductase inhibitor, this compound, on diabetic neuropathy. Clinical benefit and indication for the drug assessed from the results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of this compound, an aldose reductase inhibitor, on diabetic peripheral neuropathy in patients with type 2 diabetes, in relation to suppression of N(ɛ)-carboxymethyl lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical investigation of this compound, an aldose reductase inhibitor, on diabetic neuropathy in Japan: multicenter study. Diabetic Neuropathy Study Group in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound-protects-against-diabetic-peripheral-neuropathy-by-alleviating-oxidative-stress-and-inhibiting-polyol-pathway - Ask this paper | Bohrium [bohrium.com]

- 24. researchgate.net [researchgate.net]

- 25. journals.viamedica.pl [journals.viamedica.pl]

- 26. researchgate.net [researchgate.net]

- 27. Nerve Conduction Velocity Tests [protocols.io]

- 28. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 29. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 30. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Epalrestat: A Comprehensive Technical Review of its Pharmacological Profile and Primary Indications

For Immediate Release

Introduction

Epalrestat is a cornerstone therapeutic agent in the management of diabetic neuropathy, distinguished as the only aldose reductase inhibitor (ARI) commercially available in several countries, including Japan, India, and China.[1] Chemically classified as a carboxylic acid derivative containing a rhodanine group, this compound addresses the underlying pathogenic mechanisms of diabetic complications by targeting the polyol pathway.[2] This technical guide provides an in-depth analysis of this compound's pharmacological profile, primary clinical indications, and the experimental methodologies used to characterize its efficacy and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Pharmacological Profile

Mechanism of Action

This compound functions as a noncompetitive and reversible inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[2] Under hyperglycemic conditions, this pathway becomes overactive, leading to the conversion of excess glucose into sorbitol.[3] The intracellular accumulation of sorbitol, a sugar alcohol that does not easily cross cell membranes, creates osmotic stress, leading to cellular damage.[3] Furthermore, this process consumes the cofactor NADPH, depleting cellular antioxidant capacity and increasing susceptibility to oxidative stress.[3]

By inhibiting aldose reductase, this compound effectively blocks this cascade. Its primary actions include:

-

Reduction of Sorbitol Accumulation: It prevents the conversion of glucose to sorbitol, mitigating osmotic stress and subsequent cellular injury in tissues such as nerves.[2][4]

-

Preservation of Myo-inositol Levels: The inhibition of the polyol pathway helps maintain normal levels of myo-inositol, which is often depleted in diabetic conditions and is crucial for normal nerve function.[2]

-

Alleviation of Oxidative Stress: By preventing the consumption of NADPH by aldose reductase, this compound helps preserve the intracellular pool of this cofactor, which is essential for the regeneration of the key antioxidant glutathione.[3] It has also been shown to increase the activities of antioxidant enzymes like superoxide dismutase and catalase.[2]

-

Reduction of Advanced Glycation End Products (AGEs): Treatment with this compound has been shown to lower the levels of Nε-(carboxymethyl)lysine (CML), a major AGE, and its precursors in erythrocytes of diabetic patients, suggesting a role in mitigating AGE-related pathology.[5]

This compound's inhibition of aldose reductase is highly potent, with reported IC50 values of 10 nM for rat lens AR and 26 nM for human placental AR.[6]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the functional improvement of peripheral nerves damaged by chronic hyperglycemia. In clinical settings, this is measured by improvements in nerve conduction velocity (NCV), vibration perception threshold (VPT), and subjective symptoms of neuropathy such as pain, numbness, and cramping.[7][8][9] Animal studies have demonstrated that this compound treatment leads to an upregulation of nerve growth factor (NGF) in sciatic nerve tissue, which may contribute to the recovery of nerve function.[10]

Pharmacokinetics (Human)

This compound is administered orally and is characterized by rapid absorption and a relatively short half-life.[1] Pharmacokinetic parameters following a single 50 mg oral dose in healthy human subjects are summarized in the table below. The disposition of the drug conforms to a two-compartment model.[11]

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 3840.6 ± 968.5 ng/mL | [11] |

| 4793 ng/mL | [12] | |

| Time to Maximum Concentration (Tmax) | 1.79 ± 0.57 h | [11] |

| Area Under the Curve (AUC0-∞) | 13016 ± 2865.4 ng·h/mL | [11] |

| 8556 ng·h/mL | [12] | |

| Alpha Half-Life (t1/2α) | 0.56 ± 0.24 h | [11] |

| Beta Half-Life (t1/2β) | 1.11 ± 0.35 h | [11] |

Note: Values from different studies are presented for comparison.

Primary Indications and Clinical Efficacy

The primary and most well-established indication for this compound is the treatment of diabetic peripheral neuropathy .[7] It is prescribed to improve subjective symptoms, abnormalities in vibration sense, and changes in heart rate associated with diabetic autonomic neuropathy.[7]

Numerous clinical trials have validated its efficacy. A landmark 3-year, multicenter trial, the Aldose Reductase Inhibitor-Diabetes Complications Trial (ADCT), demonstrated that long-term treatment with this compound (150 mg/day) effectively prevents the deterioration of median motor nerve conduction velocity (MNCV), minimum F-wave latency (MFWL), and vibration perception threshold (VPT) compared to a control group.[9] The key findings are summarized below.

| Clinical Endpoint | This compound Group | Control Group | Significance | Reference |

| Change in Median MNCV (3 years) | +0.11 m/s | -1.49 m/s | P < 0.001 (between groups) | [9] |

| Improvement in Subjective Symptoms | Significant improvement in numbness, paresthesia, and cramping | Less improvement | P < 0.05 (between groups) | [9] |

| Progression of Retinopathy/Nephropathy | 38.5% of patients | 57.9% of patients | P = 0.043 | [13] |

This compound appears to be most effective in patients with good glycemic control and less severe or early-stage diabetic complications.[8][9] Beyond neuropathy, research suggests potential benefits in other microvascular complications, including diabetic retinopathy and nephropathy, though data for these indications are less extensive.[8][13]

Experimental Protocols

Aldose Reductase Inhibition Assay

This in vitro assay quantifies the inhibitory activity of a compound against the aldose reductase enzyme.

Methodology:

-

Enzyme Preparation: Crude aldose reductase enzyme is extracted from homogenized human lenses in a sodium potassium phosphate buffer (pH 7.0) containing protease inhibitors (e.g., PMSF) and 2-mercaptoethanol. The homogenate is centrifuged, and the supernatant containing the enzyme is used for the assay.[11]

-

Reaction Mixture: A 300 µL reaction mixture is prepared containing 100 mM sodium phosphate buffer (pH 7.0), 0.2 mM Li₂SO₄, 5 mM 2-mercaptoethanol, 0.15 mM NADPH, the enzyme preparation, and the test compound (this compound) at various concentrations.[11]

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, DL-glyceraldehyde. The activity of aldose reductase is determined spectrophotometrically by measuring the rate of decrease in NADPH absorbance at 340 nm at 37°C.[11]

-

Calculation: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined from the dose-response curve.[11]

Motor Nerve Conduction Velocity (MNCV) Measurement

MNCV studies are standard electrophysiological tests used in clinical trials to objectively assess the function of motor nerves.

Methodology:

-

Patient Preparation: The patient is positioned comfortably, and skin temperature over the limb being tested is maintained at a standard level (e.g., 32-34°C) to ensure consistency, as nerve conduction is temperature-dependent.[14][15]

-

Electrode Placement: Surface electrodes are used. Recording electrodes are placed over the belly of a target muscle (e.g., abductor pollicis brevis for the median nerve). A reference electrode is placed on the muscle's tendon. A ground electrode is placed between the stimulating and recording sites.[16][17]

-

Nerve Stimulation: The nerve (e.g., median, peroneal) is stimulated at two different points along its course (a distal and a proximal site) using a handheld stimulator that delivers a brief electrical impulse.[16] The stimulus intensity is gradually increased until a supramaximal response (the compound muscle action potential, or CMAP) is recorded, ensuring all motor axons in the nerve are activated.[15]

-

Data Acquisition: The latency (time from stimulus to the onset of the CMAP) is measured from both the distal (L_distal) and proximal (L_proximal) stimulation sites. The distance between the two stimulation points (D) is measured on the skin surface.[17]

-

Calculation: The motor nerve conduction velocity is calculated using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency - Distal Latency) (ms) [17]

Signaling Pathway

The central mechanism of this compound involves the direct inhibition of the polyol pathway, which in turn mitigates downstream pathological effects like osmotic stress, oxidative stress, and the formation of AGEs.

Conclusion

This compound remains a significant therapeutic tool for managing diabetic neuropathy by targeting a key pathogenic mechanism—the overactivation of the polyol pathway. Its well-defined mechanism of action as a noncompetitive, reversible aldose reductase inhibitor is supported by a robust body of preclinical and clinical evidence. The data consistently demonstrate its ability to reduce the accumulation of intracellular sorbitol, alleviate oxidative stress, and, consequently, slow the progression of nerve damage. For drug development professionals, this compound serves as a critical benchmark for aldose reductase inhibitors, and the experimental protocols outlined herein provide a foundation for the evaluation of new chemical entities targeting this pathway. Future research may further elucidate its role in other diabetic microvascular complications and optimize its application in specific patient subpopulations.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The aldose reductase inhibitor this compound exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an aldose reductase ihibitor, reduces the levels of Nepsilon-(carboxymethyl)lysine protein adducts and their precursors in erythrocytes from diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. This compound: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term clinical effects of this compound, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Long-term clinical effects of this compound, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

- 15. Nerve Conduction Velocity Tests [protocols.io]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. Patterns of Nerve Conduction Abnormalities in Patients with Type 2 Diabetes Mellitus According to the Clinical Phenotype Determined by the Current Perception Threshold [e-dmj.org]

Epalrestat's Potential in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Epalrestat's role in mitigating oxidative stress, a key pathological factor in diabetic complications. This compound, an aldose reductase inhibitor, primarily functions by blocking the polyol pathway, thereby preventing the accumulation of sorbitol and the subsequent depletion of NADPH, a critical cofactor for antioxidant defense systems. This guide summarizes the quantitative effects of this compound on key oxidative stress markers, details the experimental protocols for their measurement, and visualizes the underlying signaling pathways and experimental workflows. The presented data and methodologies aim to equip researchers and drug development professionals with a comprehensive understanding of this compound's antioxidant capabilities and to facilitate further investigation into its therapeutic potential.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal mechanism in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1][2] Hyperglycemia, the hallmark of diabetes mellitus, exacerbates oxidative stress through various mechanisms, most notably the polyol pathway.[1] In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH.[2] The depletion of NADPH impairs the regeneration of glutathione (GSH), a major intracellular antioxidant, thereby compromising the cell's ability to counteract ROS.[2]

This compound is a non-competitive and reversible inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway.[1][3] By inhibiting this enzyme, this compound effectively reduces the accumulation of intracellular sorbitol and preserves NADPH levels, thus alleviating both osmotic and oxidative stress.[2] Beyond its primary mechanism, emerging evidence suggests that this compound may also exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.[4] This guide delves into the technical details of this compound's action, presenting quantitative data on its impact on oxidative stress markers, providing detailed experimental protocols, and illustrating the involved molecular pathways.

Data Presentation: The Impact of this compound on Oxidative Stress Markers

The following tables summarize the quantitative and semi-quantitative effects of this compound on key markers of oxidative stress, including antioxidant enzymes and a lipid peroxidation product.

Table 1: Effect of this compound on Antioxidant Enzyme Protein Levels in the Sciatic Nerve of Streptozotocin-Induced Diabetic Rats [1]

| Marker | Diabetic Control (DPN) | Diabetic + this compound (100 mg/kg/day) | % Change with this compound |

| SOD (Relative Density) | Lower than non-diabetic | Higher than DPN | Increased |

| CAT (Relative Density) | Lower than non-diabetic | Higher than DPN | Increased |

| GPx (Relative Density) | Lower than DPN | Higher than DPN | Increased |

Data are presented as relative density values from Western blot analysis, normalized to β-actin. "DPN" refers to Diabetic Peripheral Neuropathy.[1]

Table 2: Effect of this compound on Serum Oxidative Stress Markers in Patients with Diabetic Nephropathy [5]

| Marker | Diabetic Control | Diabetic + this compound | P-value |

| MDA (μmol/L) | Higher than this compound group | Lower than control | <0.05 |

| SOD (U/mL) | Lower than this compound group | Higher than control | <0.05 |

| TAOC (U/mL) | Lower than this compound group | Higher than control | <0.05 |

Data are from a study comparing patients with diabetic nephropathy treated with alprostadil alone (control) versus alprostadil combined with this compound. MDA: Malondialdehyde; SOD: Superoxide Dismutase; TAOC: Total Antioxidant Capacity.[5]

Signaling Pathways and Mechanisms of Action

This compound mitigates oxidative stress through two primary, interconnected pathways: the inhibition of the polyol pathway and the activation of the Keap1-Nrf2 antioxidant response pathway.

The Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, consuming NADPH in the process. The depletion of NADPH compromises the activity of glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG). The accumulation of sorbitol also induces osmotic stress. This compound directly inhibits aldose reductase, breaking this pathological cascade.

Caption: The Polyol Pathway and the inhibitory action of this compound.

The Keap1-Nrf2 Signaling Pathway

Recent studies suggest that this compound can also activate the Keap1-Nrf2 signaling pathway.[4] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Oxidative or electrophilic stress, or the action of certain molecules like this compound, can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including those for SOD, CAT, and GPx, leading to their increased expression.

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for assessing oxidative stress.

Measurement of Superoxide Dismutase (SOD) Activity

The activity of SOD is commonly measured using a spectrophotometric assay based on the inhibition of the reduction of a chromogen by superoxide radicals.

-

Principle: Xanthine and xanthine oxidase are used to generate superoxide radicals. These radicals reduce a tetrazolium salt (e.g., WST-1) to a colored formazan product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.4)

-

Xanthine solution

-

Xanthine oxidase solution

-

WST-1 solution

-

Sample (tissue homogenate or cell lysate)

-

-

Procedure:

-

Prepare tissue homogenate or cell lysate in cold phosphate buffer.

-

Centrifuge to remove debris and collect the supernatant.

-

In a 96-well plate, add sample, xanthine solution, and WST-1 solution.

-

Initiate the reaction by adding xanthine oxidase solution.

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of inhibition of the chromogen reduction, which is proportional to the SOD activity.

-

Measurement of Catalase (CAT) Activity

CAT activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time.

-

Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be monitored directly by measuring the decrease in absorbance at 240 nm.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

Sample (tissue homogenate or cell lysate)

-

-

Procedure:

-

Prepare tissue homogenate or cell lysate in cold phosphate buffer.

-

Centrifuge and collect the supernatant.

-

In a quartz cuvette, add phosphate buffer and the sample.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) using a spectrophotometer.

-

The rate of decrease in absorbance is proportional to the CAT activity.

-

Measurement of Glutathione Peroxidase (GPx) Activity

GPx activity is often measured indirectly through a coupled enzyme assay.

-

Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), which is converted to its oxidized form (GSSG). The GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH disappearance, monitored by the decrease in absorbance at 340 nm, is proportional to the GPx activity.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.4)

-

Glutathione (GSH) solution

-

Glutathione reductase solution

-

NADPH solution

-

Cumene hydroperoxide solution

-

Sample (tissue homogenate or cell lysate)

-

-

Procedure:

-

Prepare tissue homogenate or cell lysate in cold phosphate buffer.

-

Centrifuge and collect the supernatant.

-

In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding cumene hydroperoxide.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer or microplate reader.

-

The rate of decrease in absorbance is proportional to the GPx activity.

-

Measurement of Malondialdehyde (MDA) Levels

MDA, a marker of lipid peroxidation, is commonly quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

-

Principle: MDA and other TBARS react with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct. The intensity of the color, measured spectrophotometrically, is proportional to the MDA concentration.

-

Reagents:

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

-

MDA standard solution

-

-

Procedure:

-

Add TCA to the sample to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA solution to the supernatant.

-

Incubate the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).

-

Cool the samples and measure the absorbance at approximately 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

-

Western Blot Analysis of Antioxidant Enzymes

Western blotting is used to determine the relative protein expression levels of antioxidant enzymes.

Caption: A generalized workflow for Western blot analysis.

-

Procedure:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SOD, anti-CAT, or anti-GPx).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then captured on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

-

Conclusion and Future Directions

This compound demonstrates significant potential in mitigating oxidative stress through a dual mechanism of action: the direct inhibition of the polyol pathway and the activation of the Keap1-Nrf2 antioxidant response pathway. The data presented in this guide, although in some cases semi-quantitative, consistently indicates that this compound can enhance the cellular antioxidant defense system by increasing the levels of key antioxidant enzymes and reducing lipid peroxidation.

For drug development professionals, the detailed experimental protocols provided herein offer a standardized framework for evaluating the antioxidant efficacy of this compound and its analogs in various preclinical models. Future research should focus on obtaining more comprehensive quantitative data on the effects of this compound on a wider range of oxidative stress markers in different tissues and cell types. Furthermore, elucidating the precise molecular interactions between this compound and the components of the Keap1-Nrf2 pathway could unveil novel therapeutic targets and strategies for combating diabetic complications and other diseases rooted in oxidative stress. The continued investigation of this compound's antioxidant properties holds considerable promise for advancing the treatment of diabetes and its debilitating consequences.

References

- 1. This compound protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-protects-against-diabetic-peripheral-neuropathy-by-alleviating-oxidative-stress-and-inhibiting-polyol-pathway - Ask this paper | Bohrium [bohrium.com]

- 3. Efficacy of this compound combined with alprostadil for diabetic nephropathy and its impacts on renal fibrosis and related factors of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Garlic and Resveratrol Attenuate Diabetic Complications, Loss of β-Cells, Pancreatic and Hepatic Oxidative Stress in Streptozotocin-Induced Diabetic Rats [frontiersin.org]

Epalrestat for Non-Diabetic Neuropathies: A Technical Whitepaper on Preliminary Investigations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epalrestat, a well-established aldose reductase inhibitor primarily used in the management of diabetic neuropathy, is gaining attention for its potential therapeutic applications in a range of non-diabetic neuropathies. This technical guide synthesizes the existing preliminary research on this compound's efficacy and mechanisms of action in non-diabetic neuropathic conditions. Drawing upon preclinical and emerging clinical data, this paper explores its role in hereditary neuropathies and its broader neuroprotective potential. While direct clinical evidence remains nascent for many non-diabetic neuropathies, the mechanistic underpinnings of this compound, primarily its modulation of the polyol pathway and activation of endogenous antioxidant responses, suggest a promising avenue for future drug development and research. This document provides a comprehensive overview of the current landscape, including quantitative data from preliminary studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: Expanding the Therapeutic Horizon of this compound

This compound is a non-competitive and reversible inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] In hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which in turn causes osmotic stress, depletes NADPH, and increases oxidative stress, contributing to nerve damage in diabetic neuropathy.[2] While the therapeutic benefits of this compound in diabetic neuropathy are well-documented, its potential utility in non-diabetic neuropathies is an emerging field of investigation. This whitepaper focuses on the preliminary studies exploring this compound in these alternative indications, providing a foundational resource for researchers and drug development professionals.

The rationale for investigating this compound in non-diabetic neuropathies stems from its dual mechanism of action: the canonical inhibition of the polyol pathway and the more recently discovered activation of the KEAP1/Nrf2 antioxidant response pathway.[3][4] These mechanisms hold relevance for a variety of neuropathies where oxidative stress and metabolic dysregulation are key pathophysiological drivers, independent of hyperglycemia.

Quantitative Data from Preliminary Studies

The following tables summarize the key quantitative findings from preliminary studies of this compound in non-diabetic conditions.

Table 1: Preclinical Study in a Congenital Disorder of Glycosylation (PMM2-CDG)

| Parameter | Genotype | Baseline PMM2 Activity | PMM2 Activity with this compound | Percentage Increase | Reference |

| PMM2 Enzyme Activity | R141H/F119L | Undisclosed | Undisclosed | 30% - 400% (range across genotypes) | [5] |

| PMM2 Enzyme Activity | R141H/E139K | Undisclosed | Undisclosed | 30% - 400% (range across genotypes) | [5] |

| PMM2 Enzyme Activity | R141H/N216I | Undisclosed | Undisclosed | 30% - 400% (range across genotypes) | [5] |

| PMM2 Enzyme Activity | R141H/F183S | Undisclosed | Undisclosed | 30% - 400% (range across genotypes) | [5] |

Table 2: Clinical Trial in Charcot-Marie-Tooth Disease (SORD-CMT)

| Study ID | Phase | Status | Intervention | Primary Outcome Measures | Reference |

| NCT05777226 | Not Applicable (Observational with treatment arm) | Recruiting | This compound 50 mg, three times daily | Change in ONLS scale score; Change in serum sorbitol levels | [6] |

Table 3: Preclinical Study in a Cellular Model of Neurodegeneration

| Cell Line | Insult | This compound Concentration | Outcome | Quantitative Result | Reference |

| SH-SY5Y | Hydrogen Peroxide (100 µM) | 50 µM | Inhibition of ROS generation | Significant reduction in fluorescent intensity of DCFH-DA | [7] |

| SH-SY5Y | Hydrogen Peroxide (100 µM) | 50 µM | Reduction of GSK3-β expression | Statistically significant decrease | [7] |

| SH-SY5Y | Hydrogen Peroxide (100 µM) | 50 µM | Reduction of total tau protein level | Statistically significant decrease | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. The following sections outline the key experimental protocols from the cited studies.

PMM2-CDG Patient Fibroblast Study

-

Objective: To assess the effect of this compound on PMM2 enzyme activity in fibroblasts from patients with PMM2-CDG.

-

Cell Culture: Fibroblast lines from PMM2-CDG patients with specified genotypes (R141H/F119L, R141H/E139K, R141H/N216I, and R141H/F183S) were cultured under standard conditions.

-

Treatment: Cultured fibroblasts were treated with this compound at a concentration that was not explicitly stated in the abstract.

-

Enzyme Activity Assay: PMM2 enzymatic activity was measured in cell lysates. The specific assay methodology was not detailed in the provided search results but would typically involve providing the substrate for PMM2 and measuring the formation of the product.

-

Data Analysis: The increase in PMM2 enzyme activity was calculated as a percentage change from baseline (untreated cells).[5]

SORD-CMT Natural History and Treatment Study (Clinical Trial Protocol)

-

Objective: To evaluate the natural history of SORD-CMT and assess the effectiveness and safety of this compound.

-

Study Design: A multi-center study with a planned duration of 36 months. Patients are allocated to a treatment or control group based on their willingness to purchase the drug.

-

Inclusion Criteria: Patients diagnosed with SORD-CMT.

-

Exclusion Criteria: Presence of other causes of peripheral neuropathy, other unstable medical conditions, or major trauma/surgery.

-

Intervention: The treatment group receives this compound at a dose of 50 mg, taken orally three times a day.[6]

-

Outcome Measures:

-

Primary: Change in the Overall Neuropathy Limitations Scale (ONLS) score and serum sorbitol levels at 6, 12, 24, and 36 months.

-

Secondary: Assessment of safety and tolerability.

-

Neuroprotection in a Cellular Model of Oxidative Stress

-

Objective: To investigate the neuroprotective effects of this compound against hydrogen peroxide-induced neurodegeneration in a neuronal cell line.

-

Cell Line: SH-SY5Y human neuroblastoma cells, differentiated with retinoic acid.

-

Treatment Groups:

-

Control

-

This compound (50 µM) alone

-

Hydrogen Peroxide (H₂O₂) (100 µM) alone

-

This compound (50 µM) + H₂O₂ (100 µM)

-

-

Intracellular ROS Measurement: Dichlorodihydrofluorescein diacetate (DCFH-DA) staining was used to measure intracellular reactive oxygen species (ROS) levels. The fluorescent intensity was quantified.[7]

-

Western Blot Analysis: Protein levels of Glycogen Synthase Kinase-3β (GSK3-β) and total tau were assessed by Western blotting to investigate downstream signaling effects.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound in non-diabetic neuropathies is rooted in two primary signaling pathways.

The Polyol Pathway

In certain non-diabetic conditions, such as SORD-deficient Charcot-Marie-Tooth disease, the polyol pathway is pathogenically activated. Sorbitol dehydrogenase (SORD) deficiency leads to an accumulation of sorbitol, causing nerve damage. This compound, by inhibiting aldose reductase, directly counteracts this accumulation.

Caption: The Polyol Pathway and the inhibitory action of this compound.

The KEAP1/Nrf2 Antioxidant Pathway

Recent studies have elucidated a novel mechanism of action for this compound involving the activation of the Nrf2 pathway, a critical regulator of endogenous antioxidant responses.[3][4] This pathway is highly relevant to a broad range of neuropathies where oxidative stress is a contributing factor. This compound has been shown to bind to Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes.

Caption: this compound-mediated activation of the KEAP1/Nrf2 pathway.

Discussion and Future Directions

The preliminary evidence suggests that this compound holds promise for the treatment of specific non-diabetic neuropathies. In congenital disorders like PMM2-CDG and SORD-CMT, this compound appears to target core mechanistic defects.[5][8] The ongoing clinical trial in SORD-CMT will be pivotal in establishing its clinical utility in this patient population.[6]

For a broader range of non-diabetic neuropathies, including chemotherapy-induced and other toxic or degenerative neuropathies, the rationale for using this compound is primarily based on its ability to mitigate oxidative stress through the Nrf2 pathway.[3][4][7] Many of these conditions are characterized by increased reactive oxygen species and inflammation, making the neuroprotective effects of this compound an attractive therapeutic strategy.

However, it is crucial to underscore the preliminary nature of these findings. To date, there is a notable absence of dedicated preclinical or clinical studies of this compound in chemotherapy-induced peripheral neuropathy. Future research should focus on:

-

Preclinical studies in models of chemotherapy-induced peripheral neuropathy: Investigating the efficacy of this compound in animal models of neuropathy induced by agents such as paclitaxel, cisplatin, and oxaliplatin.

-

Elucidation of dose-response relationships: Determining the optimal dosing of this compound for non-diabetic conditions.

-

Biomarker discovery: Identifying and validating biomarkers to monitor the therapeutic response to this compound in these new indications.

-

Randomized controlled trials: Rigorous clinical trials are necessary to establish the safety and efficacy of this compound in diverse non-diabetic neuropathy patient populations.

Conclusion

This compound, a drug with a long-standing history in the management of diabetic neuropathy, is emerging as a candidate for repurposing in non-diabetic neuropathies. Preliminary studies in specific hereditary neuropathies are encouraging, and its mechanism of action via aldose reductase inhibition and Nrf2 pathway activation provides a strong rationale for its investigation in a wider array of neuropathic conditions driven by metabolic dysregulation and oxidative stress. This whitepaper serves as a foundational guide for the scientific community to build upon these initial findings and explore the full therapeutic potential of this compound. Continued research is essential to translate these preliminary observations into tangible clinical benefits for patients with non-diabetic neuropathies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. dms-o-mt-aminolink-c6.com [dms-o-mt-aminolink-c6.com]

- 4. tamra-azide-5-isomer.com [tamra-azide-5-isomer.com]

- 5. Repurposing the aldose reductase inhibitor and diabetic neuropathy drug this compound for the congenital disorder of glycosylation PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Neuroprotective Effect of this compound on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Therapies for Charcot-Marie-Tooth Inherited Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Aldose Reductase: An In-depth Technical Guide to the Molecular Targets of Epalrestat

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive exploration of the molecular targets of Epalrestat beyond its well-established role as an aldose reductase inhibitor. It is designed to furnish researchers and drug development professionals with detailed data, experimental methodologies, and visual representations of the signaling pathways involved.

Introduction

This compound is a non-competitive and reversible inhibitor of aldose reductase, an enzyme pivotal to the polyol pathway.[1][2] Its primary clinical application is in the management of diabetic neuropathy, where it mitigates the accumulation of intracellular sorbitol.[3] However, emerging evidence strongly suggests that the therapeutic scope of this compound extends beyond aldose reductase inhibition, implicating its interaction with a number of other significant molecular pathways. This guide delves into these alternative targets, presenting quantitative data, detailed experimental protocols for their investigation, and visual diagrams of the implicated signaling cascades.

Modulation of Oxidative Stress and the Nrf2 Pathway

This compound has been shown to significantly influence cellular redox homeostasis by modulating key antioxidant pathways, most notably through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

Impact on Antioxidant Enzyme Expression and Activity

This compound treatment has been demonstrated to increase the expression and activity of several crucial antioxidant enzymes. In a study involving diabetic rats, intragastric administration of this compound led to a gradual increase in the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[1]

Activation of the Nrf2 Signaling Pathway

This compound activates the Nrf2 signaling pathway, a master regulator of antioxidant responses. This activation is, at least in part, mediated by the PI3K/Akt pathway. Inhibition of PI3K has been shown to abolish this compound-stimulated glutathione (GSH) synthesis.[4][5] Upon activation, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, leading to their transcription.

Diagram: this compound-mediated Nrf2 Activation

Caption: this compound activates the Nrf2 pathway via PI3K/Akt signaling.

Quantitative Data: Effects on Oxidative Stress Markers

| Parameter | Model System | Treatment | Result | Reference |

| Superoxide Dismutase (SOD) Activity | Sciatic nerve of diabetic rats | 100 mg/kg/day this compound for 6 weeks | Increased protein expression | [1] |

| Catalase (CAT) Activity | Sciatic nerve of diabetic rats | 100 mg/kg/day this compound for 6 weeks | Increased protein expression | [1] |

| Glutathione Peroxidase (GPX) Activity | Sciatic nerve of diabetic rats | 100 mg/kg/day this compound for 6 weeks | Increased protein expression | [1] |

| Lipid Hydroperoxides | Erythrocytes of type 2 diabetic patients | 150 mg/day this compound for 3 months | Significantly reduced | [6][7] |

| Nrf2 Nuclear Translocation | Bovine Aortic Endothelial Cells (BAECs) | 50 µM this compound | Increased nuclear Nrf2 levels | [5] |

| Glutamate-cysteine ligase (GCL) mRNA | Bovine Aortic Endothelial Cells (BAECs) | 50 µM this compound | Upregulated | [5] |

| Heme oxygenase-1 (HO-1) mRNA & Protein | Bovine Aortic Endothelial Cells (BAECs) | 50 µM this compound | Upregulated | [5] |

Experimental Protocols

-

Cell Culture and Treatment: Culture cells (e.g., Bovine Aortic Endothelial Cells) to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 10-100 µM) for a specified time (e.g., 4-24 hours).

-

Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-GCLC, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells using a suitable kit. Synthesize cDNA using a reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mix with SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for NFE2L2, HMOX1, GCLC).

-

Thermal Cycling: Perform qPCR using a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Primer Sequences (Human):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| NFE2L2 (Nrf2) | ATATTCCCGGTCACATCGAGA | ATGTCCTGTTGCATACCGTCT | [2] |

| HMOX1 (HO-1) | CAGAGCCTGGAAGACACCCTAA | AAACCACCCCAACCCTGCTAT | [8] |

| GCLC | TCAATGGGAAGGAAGGTGTGTT | TCAATGGGAAGGAAGGTGTGTT | [8] |

Attenuation of Inflammatory Signaling

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways, including the NLRP3 inflammasome and NF-κB signaling.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response. This inhibition occurs upstream of caspase-1 activation and ASC oligomerization.

Diagram: this compound's Inhibition of the NLRP3 Inflammasome

References

- 1. Repurposing the aldose reductase inhibitor and diabetic neuropathy drug this compound for the congenital disorder of glycosylation PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nwlifescience.com [nwlifescience.com]

- 6. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential Yet Integral Contributions of Nrf1 and Nrf2 in the Human HepG2 Cells on Antioxidant Cytoprotective Response against Tert-Butylhydroquinone as a Pro-Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Epalrestat on Aldose Reductase

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

Aldose reductase (AR), an enzyme in the aldo-keto reductase superfamily (AKR1B1), is the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway plays a minor role. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] The subsequent accumulation of intracellular sorbitol leads to osmotic stress, while the consumption of NADPH depletes cellular antioxidant reserves, contributing to oxidative stress. These mechanisms are strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, and nephropathy.[1][2]

Epalrestat is a carboxylic acid derivative that functions as a potent, noncompetitive, and reversible inhibitor of aldose reductase.[1] By blocking this key enzyme, this compound prevents the conversion of excess glucose to sorbitol, thereby mitigating osmotic and oxidative stress in tissues susceptible to diabetic complications. These application notes provide a detailed protocol for assessing the inhibitory efficacy of this compound on aldose reductase in vitro.

The Polyol Pathway and this compound's Mechanism of Action

Under hyperglycemic conditions, aldose reductase converts glucose to sorbitol, consuming NADPH. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase. This compound directly inhibits aldose reductase, blocking the first step of this pathway.

Caption: this compound inhibits aldose reductase, blocking sorbitol production from glucose.

Quantitative Data: this compound IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The table below summarizes reported IC₅₀ values for this compound against aldose reductase from various sources.

| Enzyme Source | IC₅₀ Value (nM) | Reference(s) |

| Human Placenta Aldose Reductase | 26 | [3] |

| Human Lens Aldose Reductase | 98 | [4][5] |

| Generic Aldose Reductase | 72 | [6] |

| Rat Lens Aldose Reductase | 10 | [3][7] |

Note: IC₅₀ values can vary based on assay conditions, substrate used, and enzyme purity.

Experimental Protocol: Spectrophotometric Assay for Aldose Reductase Inhibition

This protocol details a standard method to determine the inhibitory activity of this compound on aldose reductase by monitoring NADPH consumption.

Principle of the Assay

The activity of aldose reductase is quantified by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).[8][9] The rate of this decrease is proportional to the enzyme's activity. The presence of an inhibitor like this compound will slow this rate.

Materials and Reagents

-

Recombinant Human Aldose Reductase (AKR1B1): Store at -80°C.

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C.

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form): Prepare a fresh stock solution (e.g., 20 mM in dH₂O). Store on ice during use.

-

Substrate (DL-Glyceraldehyde): Prepare a stock solution in dH₂O.

-

Assay Buffer: 0.067 M Potassium Phosphate Buffer, pH 6.2.

-

Dithiothreitol (DTT): 1 M stock solution.

-

Equipment:

-

UV-transparent 96-well microplate.

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control (37°C).

-

Multichannel pipette.

-

Preparation of Working Solutions

-

Assay Buffer with DTT: Prepare fresh Assay Buffer containing 10 µM DTT. For example, add 2 µL of 10 mM DTT to 2 mL of Assay Buffer.[10] Keep on ice.

-

Enzyme Solution: Thaw the recombinant AR enzyme on ice. Dilute it with the Assay Buffer (with DTT) to the desired working concentration. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

NADPH Solution: Dilute the 20 mM NADPH stock to a working concentration of ~1.1 mM in Assay Buffer.[10]

-

This compound Dilutions: Prepare a serial dilution of this compound from the DMSO stock using Assay Buffer to achieve a range of final concentrations for IC₅₀ determination (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and low (<1%).

-

Substrate Solution: Prepare a working solution of DL-glyceraldehyde in Assay Buffer.

Assay Procedure (96-Well Plate Format)

The following workflow outlines the steps for setting up the experiment to measure aldose reductase inhibition.

Caption: Experimental workflow for the aldose reductase inhibition assay.

Step-by-Step Instructions:

-

Plate Layout: Designate wells for:

-

Background Control (BC): Assay Buffer, no enzyme.

-

Enzyme Control (EC): All reagents, with vehicle (e.g., DMSO) instead of inhibitor.

-

Inhibitor Control (IC): Positive control inhibitor (if available, or a high concentration of this compound).

-

Test Samples (S): Wells with varying concentrations of this compound.

-

Solvent Control (SC): To test the effect of the solvent (DMSO) on enzyme activity.[10]

-

-

Reagent Addition: (Example volumes for a 200 µL final reaction volume)

-

Add 10 µL of diluted this compound, vehicle (for EC), or Assay Buffer (for BC) to the appropriate wells.[10]

-

Add 60 µL of the NADPH working solution to all wells.[10]

-

Add Assay Buffer to bring the volume to 160 µL.

-

Add 90 µL of the diluted Aldose Reductase enzyme solution to all wells except the BC wells. For BC wells, add 90 µL of Assay Buffer.[10]

-

-

Pre-incubation: Mix the plate gently and incubate at 37°C for 15-20 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]

-

Initiate Reaction: Add 40 µL of the substrate (DL-glyceraldehyde) working solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode at 37°C. Record data every 30-60 seconds for 60-90 minutes.[10]

Data Analysis and Calculations

-

Calculate Reaction Rate (Slope): For each well, determine the rate of reaction (ΔOD/min) by calculating the slope of the linear portion of the absorbance vs. time curve.[10]

-

Rate = (OD₁ - OD₂) / (t₂ - t₁)

-

-

Correct for Background: Subtract the rate of the Background Control (BC) from all other rates.

-

Calculate Percent Inhibition: Use the rate of the Enzyme Control (EC) as 100% activity.

-

% Inhibition = [1 - (Rate_Sample / Rate_EC)] * 100

-

-

Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Application and Interpretation Notes

-

Substrate Choice: While glucose is the physiological substrate, its Kₘ for AR is high.[11] DL-glyceraldehyde is a common and efficient substrate for in vitro assays, providing a more robust signal.[8][12]

-

Enzyme Source: Recombinant human aldose reductase is preferred for drug development studies. However, enzyme preparations from animal tissues (e.g., rat lens, bovine lens) are also used.[8][11] Be aware that IC₅₀ values may differ between species.

-

Solvent Effects: Always include a solvent control to ensure the solvent used to dissolve this compound (typically DMSO) does not independently affect enzyme activity at the final concentration used.[10]

-

Noncompetitive Inhibition: As this compound is a noncompetitive inhibitor, its binding is not expected to be overcome by increasing substrate concentration. This can be confirmed with further kinetic studies (e.g., Lineweaver-Burk plots) if required.[1]

References

- 1. droracle.ai [droracle.ai]